1-(benzyloxy)-2-isocyanatobenzene
Description
1-(Benzyloxy)-2-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (–OCH₂C₆H₅) at the 1-position and an isocyanate group (–NCO) at the 2-position. The benzyloxy group provides steric bulk and electron-donating effects, while the isocyanate group is highly reactive, enabling participation in polymerization, cross-linking, and nucleophilic addition reactions.
For example, phenolic precursors (e.g., 2-aminophenol derivatives) may undergo benzylation using benzyl bromide (as seen in and ) to protect the hydroxyl group, followed by phosgenation or Curtius rearrangement to introduce the isocyanate moiety .
Applications: Isocyanates are pivotal in polyurethane production, but the benzyloxy substituent may expand utility in pharmaceutical intermediates.
Properties
IUPAC Name |
1-isocyanato-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJZWIXZYPAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-isocyanatobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and subsequent functional group transformations. One common method involves the bromination of 2-hydroxybenzyl alcohol, followed by benzyl protection and halogen exchange to introduce the isocyanate group .
Industrial Production Methods: The industrial production of 1-(benzyloxy)-2-isocyanatobenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzylamine derivatives.
Substitution: Nitrobenzyloxybenzene or sulfonated benzyloxybenzene.
Scientific Research Applications
1-(Benzyloxy)-2-isocyanatobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-isocyanatobenzene involves its interaction with molecular targets such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(benzyloxy)-2-isocyanatobenzene with structurally related isocyanate derivatives:
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reactivity Notes |
|---|---|---|---|---|
| 1-(Benzyloxy)-2-isocyanatobenzene | 1-OCH₂C₆H₅, 2-NCO | C₁₄H₁₁NO₂ | Steric hindrance; drug synthesis | Moderate reactivity (electron-donating OCH₂C₆H₅) |
| 1-Isocyanato-2-methoxybenzene | 1-OCH₃, 2-NCO | C₈H₇NO₂ | Smaller substituent; polymer use | Higher reactivity (electron-donating OCH₃) |
| 2-(Chloromethyl)phenyl isocyanate | 2-CH₂Cl, 1-NCO | C₈H₆ClNO | Electrophilic site (Cl); adhesives | Enhanced reactivity (Cl as leaving group) |
| 1-Isocyanato-2-methyl-4-nitrobenzene | 2-CH₃, 4-NO₂, 1-NCO | C₈H₆N₂O₃ | Electron-withdrawing NO₂; coatings | High reactivity (NO₂ activates NCO) |
| 1-Benzyl-2-isothiocyanatobenzene | 1-CH₂C₆H₅, 2-NCS | C₁₄H₁₁NS | Thiocyanate for bioactivity | Lower electrophilicity (NCS vs. NCO) |
Substituent Effects on Reactivity
- Electron-donating groups (e.g., benzyloxy, methoxy) : Reduce electrophilicity of the isocyanate group, slowing reactions with nucleophiles. The bulky benzyloxy group in 1-(benzyloxy)-2-isocyanatobenzene further hinders access to the NCO group compared to smaller methoxy .
- Electron-withdrawing groups (e.g., nitro) : Enhance reactivity by polarizing the NCO group. 1-Isocyanato-2-methyl-4-nitrobenzene () reacts vigorously with amines/alcohols, making it suitable for high-performance coatings .
- 2-(Chloromethyl)phenyl isocyanate () can undergo nucleophilic substitution, enabling cross-linking in adhesives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
